3-Iodo-N-[(E)-(4-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}phenyl)methylidene]-4-methylaniline
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Overview
Description
3-Iodo-N-[(E)-(4-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}phenyl)methylidene]-4-methylaniline is a complex organic compound with the molecular formula C22H18I2N2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-[(E)-(4-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}phenyl)methylidene]-4-methylaniline typically involves the condensation of 3-iodo-4-methylaniline with 3-iodo-4-methylbenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-[(E)-(4-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}phenyl)methylidene]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
3-Iodo-N-[(E)-(4-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}phenyl)methylidene]-4-methylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-Iodo-N-[(E)-(4-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}phenyl)methylidene]-4-methylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methylaniline: A simpler analogue with similar iodine-containing structure.
3-Iodo-4-methylbenzaldehyde: Another related compound used in the synthesis of the target molecule.
N-[(E)-(4-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}phenyl)methylidene]-4-methylaniline: A compound lacking one iodine atom compared to the target molecule.
Uniqueness
3-Iodo-N-[(E)-(4-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}phenyl)methylidene]-4-methylaniline is unique due to the presence of two iodine atoms and the specific arrangement of imine groups
Properties
Molecular Formula |
C22H18I2N2 |
---|---|
Molecular Weight |
564.2 g/mol |
IUPAC Name |
N-(3-iodo-4-methylphenyl)-1-[4-[(3-iodo-4-methylphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C22H18I2N2/c1-15-3-9-19(11-21(15)23)25-13-17-5-7-18(8-6-17)14-26-20-10-4-16(2)22(24)12-20/h3-14H,1-2H3 |
InChI Key |
MRDRWHKTHQIPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)C)I)I |
Origin of Product |
United States |
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